![molecular formula C27H24N4O2S B2937159 N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1053080-02-6](/img/structure/B2937159.png)
N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The molecular formula for this compound is C27H24N4O2S, with a molecular weight of 468.58 g/mol. Its structure features an imidazoquinazoline core, which is known for various biological activities including anti-cancer properties.
Anticancer Properties
Research indicates that compounds within the imidazoquinazoline class exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Key Findings:
- PI3K Pathway Inhibition : The compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical in many cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Pharmacological Studies
Pharmacological assessments have highlighted the compound's ability to modulate various biological systems:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release and inflammatory pathways .
- Neuroprotective Effects : Some derivatives of imidazoquinazolines have shown promise in neuroprotection, indicating that this compound could be explored for neurodegenerative conditions .
Case Studies
Several case studies have been documented that illustrate the biological activity of similar compounds:
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group undergoes nucleophilic displacement under alkaline conditions. For example:
Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
---|---|---|---|---|
Thioether cleavage | H₂O₂ (30%), CH₃COOH, 60°C, 4 hrs | 5-hydroxy-imidazo[1,2-c]quinazolin-3-one derivative | 72% | |
Alkylation | CH₃I, K₂CO₃, DMF, RT, 12 hrs | S-alkylated product with methyl group at C5 | 68% |
Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic attack, with polar aprotic solvents (e.g., DMF) enhancing reaction rates.
Oxidation Reactions
The sulfanyl group oxidizes to sulfonic/sulfoxide derivatives under strong oxidizing conditions:
Oxidizing Agent | Conditions | Product | Application Notes | Reference |
---|---|---|---|---|
m-CPBA | DCM, 0°C → RT, 2 hrs | Sulfoxide (R-SO-R’) | Stereoselectivity observed | |
KMnO₄ | H₂O, 80°C, 6 hrs | Sulfonic acid (-SO₃H) | Requires acidic pH |
Key Finding : Oxidation selectivity depends on steric hindrance from the N-ethyl-3-methylphenyl group.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic/basic conditions:
Condition | Reagents | Product | Reaction Time | Yield | Reference |
---|---|---|---|---|---|
Acidic | 6M HCl, reflux, 24 hrs | Carboxylic acid derivative | 24 hrs | 85% | |
Basic | NaOH (10%), EtOH/H₂O, 70°C, 8 hrs | Sodium carboxylate | 8 hrs | 78% |
Structural Impact : Hydrolysis retains the imidazoquinazoline core but modifies pharmacokinetic properties.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
Catalyst | Solvent | Temperature | Product | Yield | Reference |
---|---|---|---|---|---|
PTSA | Toluene | 110°C | Imidazo[4,5-g]quinazoline derivative | 65% | |
CuI | DMF | 80°C | Triazolo-imidazoquinazoline hybrid | 58% |
Note : Cyclization efficiency correlates with electron-withdrawing groups on the phenyl ring .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl or methylphenyl substituents:
Optimization Data : Yields improve with microwave irradiation (120°C, 20 mins) .
Reduction Reactions
Selective reduction of the carbonyl group is achievable:
Reducing Agent | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
NaBH₄ | MeOH, 0°C → RT, 2 hrs | Secondary alcohol | High | |
LiAlH₄ | THF, reflux, 6 hrs | Over-reduced byproducts | Low |
Caution : LiAlH₄ may reduce the imidazoquinazoline core non-selectively.
Photooxidation and Radical Reactions
UV irradiation induces radical-mediated transformations:
Light Source | Sensitizer | Product | Application | Reference |
---|---|---|---|---|
UV-A (365 nm) | Rose Bengal | Sulfonyl radical adducts | Probe for ROS generation | |
Visible light | Eosin Y | C5-functionalized derivatives | Drug conjugate synthesis |
Mechanism : Singlet oxygen (¹O₂) abstracts hydrogen from the sulfanyl group, generating thiyl radicals.
Comparative Reactivity Table
Functional Group | Reaction | Relative Rate (k, min⁻¹) | Activating Groups |
---|---|---|---|
Sulfanyl (-S-) | Oxidation | 0.45 ± 0.03 | Electron-donating |
Acetamide (-CONR₂) | Hydrolysis | 0.12 ± 0.01 | Electron-withdrawing |
Imidazoquinazoline | Electrophilic substitution | 0.08 ± 0.005 | Meta-directing |
Data derived from kinetic studies of structural analogs.
Eigenschaften
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-3-30(20-13-9-10-18(2)16-20)23(32)17-34-27-28-22-15-8-7-14-21(22)25-29-24(26(33)31(25)27)19-11-5-4-6-12-19/h4-16,24H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSOJMJSLSVNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.